molecular formula C8H8ClN B045376 7-Chloroindoline CAS No. 114144-22-8

7-Chloroindoline

Cat. No.: B045376
CAS No.: 114144-22-8
M. Wt: 153.61 g/mol
InChI Key: OMPUMOUPCGQKNM-UHFFFAOYSA-N
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Description

7-Chloroindoline is a chemical compound belonging to the indole family, characterized by the presence of a chlorine atom at the seventh position of the indoline ring. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The molecular formula of this compound is C8H6ClN.

Mechanism of Action

Target of Action

7-Chloroindoline is a derivative of indoline, a heterocyclic compound. The primary targets of indoline derivatives are often enzymes involved in various biochemical processes . For instance, some indoline derivatives have been found to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism . .

Mode of Action

Indoline derivatives often interact with their targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target enzyme, thereby affecting the biochemical processes in which the enzyme is involved.

Biochemical Pathways

Indoline derivatives can affect various biochemical pathways depending on their specific targets. For instance, indoline derivatives that inhibit XO can affect purine metabolism, leading to a decrease in the production of uric acid . This can have therapeutic implications for conditions like gout, which is caused by an excess of uric acid.

Pharmacokinetics

Indoline derivatives are generally well-absorbed and can be metabolized by various enzymes in the body .

Result of Action

For instance, indoline derivatives that inhibit XO can reduce the production of uric acid, potentially alleviating symptoms of gout .

Biochemical Analysis

Biochemical Properties

7-Chloroindoline plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with xanthine oxidase, an enzyme involved in the catabolism of purines to uric acid . The interaction between this compound and xanthine oxidase is characterized by mixed-type inhibition, where the compound binds to both the enzyme and the enzyme-substrate complex, thereby reducing the enzyme’s activity. This interaction is stabilized by various electrostatic interactions within the active site of the enzyme .

Cellular Effects

This compound exhibits a range of effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has shown cytotoxic effects on human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines . The compound’s impact on cell signaling pathways includes the modulation of pathways involved in cell proliferation and apoptosis, leading to reduced cell viability and increased cell death in cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of xanthine oxidase, inhibiting its activity and preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid . This inhibition is achieved through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces that stabilize the compound within the enzyme’s active site. Additionally, this compound has been shown to induce changes in gene expression related to cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under controlled conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can maintain its inhibitory effects on xanthine oxidase and its cytotoxic effects on cancer cells for extended periods, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects, such as the inhibition of xanthine oxidase and reduction of uric acid levels . At higher doses, this compound can cause toxic effects, including liver and kidney damage, due to its impact on cellular metabolism and enzyme activity . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the catabolism of purines. It interacts with enzymes such as xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid . The compound’s inhibitory effect on xanthine oxidase disrupts this metabolic pathway, leading to decreased production of uric acid. Additionally, this compound may affect other metabolic pathways by modulating the activity of enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be transported across cell membranes via passive diffusion and may also interact with specific transporters that facilitate its uptake . Once inside the cell, this compound can accumulate in various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

This compound is localized in different subcellular compartments, including the cytoplasm and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . In the nucleus, this compound can interact with nuclear proteins and influence gene expression, while in the cytoplasm, it can modulate enzyme activity and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Chloroindoline can be synthesized through various methods. One common approach involves the reaction of 2,3-dihydroindole with a chlorinating agent. For instance, 7-Chloroindole can be synthesized from 2,3-dihydroindole using reagents like phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloroindoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound-2,3-dione.

    Reduction: Reduction reactions can convert it into different indoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products:

    Oxidation: this compound-2,3-dione.

    Reduction: Various reduced indoline derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

7-Chloroindoline has several applications in scientific research:

Comparison with Similar Compounds

  • 7-Chloroindole
  • 5-Chloroindoline
  • 6-Chloroindoline
  • 7-Bromoindoline

Comparison: 7-Chloroindoline is unique due to the specific position of the chlorine atom, which can influence its chemical reactivity and biological activity. Compared to other chloroindoline derivatives, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for various applications .

Properties

IUPAC Name

7-chloro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPUMOUPCGQKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454551
Record name 7-CHLOROINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114144-22-8
Record name 7-CHLOROINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 7-Chloroindoline be modified to create enantiomerically enriched compounds?

A1: Research demonstrates that this compound can be enantioselectively deprotonated using sec-Butyllithium and the chiral diamine (-)-sparteine. [] This creates a configurationally stable organolithium intermediate which can then react stereoselectively with various electrophiles. This methodology allows for the synthesis of a range of 2-substituted 7-Chloroindolines with good to excellent enantiomeric ratios. []

Q2: Is there structural information available for this compound-2,3-dione, a potential derivative or synthetic intermediate of this compound?

A2: Yes, this compound-2,3-dione crystallizes with two independent molecules in the asymmetric unit. [] The crystal structure reveals the molecules are linked by N—H⋯O hydrogen bonds, forming centrosymmetric, tetrameric assemblies. Additionally, C—H⋯O interactions are also observed within the crystal structure. []

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